molecular formula C16H17NO4S B4175023 N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

Cat. No.: B4175023
M. Wt: 319.4 g/mol
InChI Key: HPNNLMPAPHQVSI-UHFFFAOYSA-N
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Description

N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Properties

IUPAC Name

N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-2-12(18)10-8-13-14(21-6-5-20-13)9-11(10)17-16(19)15-4-3-7-22-15/h3-4,7-9,12,18H,2,5-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNNLMPAPHQVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1NC(=O)C3=CC=CS3)OCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the hydroxypropyl group via a hydroxylation reaction. The final step involves the coupling of the benzodioxin derivative with a thiophene carboxamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput reactors and continuous flow systems to ensure consistent production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of alcohol or alkane derivatives.

    Substitution: Introduction of halogenated or nitrated benzodioxin derivatives.

Scientific Research Applications

N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide
  • N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide

Uniqueness

N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide is unique due to its specific hydroxypropyl group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different hydroxyalkyl groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

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